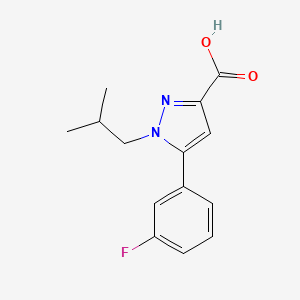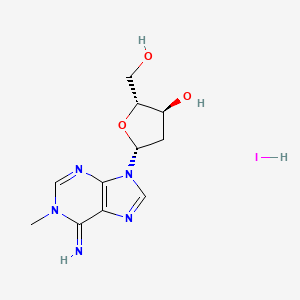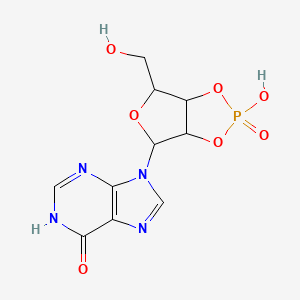![molecular formula C13H19BrN2O B12077054 1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine](/img/structure/B12077054.png)
1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. It is a derivative of the phenylethylamine class of compounds and has been used in various laboratory experiments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine typically involves the reaction of 4-bromo-3-methylphenol with 2-chloroethylpiperazine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine has been studied for its potential use in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine is not fully understood. it is believed to interact with specific molecular targets, such as serotonin and dopamine receptors. These interactions can lead to changes in mood, behavior, and other physiological effects. The compound may also exhibit neuroprotective properties and influence neurotransmitter levels in the brain.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: A related compound with similar structural features.
4-Bromo-3-methylphenoxyethanamine: Another derivative of the phenylethylamine class.
Uniqueness
1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine is unique due to its specific piperazine moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H19BrN2O |
|---|---|
Peso molecular |
299.21 g/mol |
Nombre IUPAC |
1-[2-(4-bromo-3-methylphenoxy)ethyl]piperazine |
InChI |
InChI=1S/C13H19BrN2O/c1-11-10-12(2-3-13(11)14)17-9-8-16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3 |
Clave InChI |
MXSZWPCUXLLJBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCCN2CCNCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12076983.png)
![(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12076991.png)






![2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B12077039.png)





